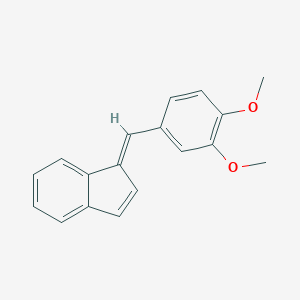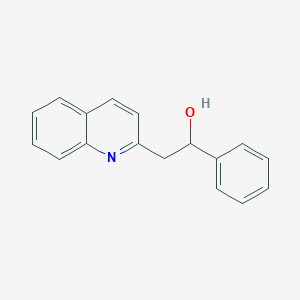![molecular formula C17H15N3O3S B271431 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical and physiological processes. In
科学的研究の応用
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been used in a variety of scientific research applications. One of the most promising areas of research involves the study of the compound's mechanism of action. This compound has been shown to interact with a variety of biological molecules, including enzymes and receptors, and has the potential to be used as a tool for investigating these interactions.
作用機序
The mechanism of action of 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is not yet fully understood. However, it is believed that the compound interacts with specific biological molecules, such as enzymes and receptors, and may modulate their activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
実験室実験の利点と制限
One of the advantages of using 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is that it has been shown to have a high degree of selectivity for certain biological molecules. This makes it a useful tool for investigating specific biochemical and physiological processes. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments involving the compound.
将来の方向性
There are many future directions for research involving 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide. One area of research involves further elucidating the compound's mechanism of action. This could involve using the compound in combination with other biochemical and physiological tools, such as genetic manipulation and imaging techniques. Additionally, the compound could be used in the development of new therapies for a variety of diseases, such as Alzheimer's disease and epilepsy. Finally, the compound could be used in the development of new diagnostic tools for a variety of conditions, such as cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in a variety of scientific research applications. While its mechanism of action is not yet fully understood, the compound has been shown to have a high degree of selectivity for certain biological molecules, which makes it a useful tool for investigating specific biochemical and physiological processes. Moving forward, there are many future directions for research involving this compound, including further elucidating its mechanism of action, developing new therapies, and creating new diagnostic tools.
合成法
The synthesis method for 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide involves several steps. The starting materials are 5-methoxy-2-methylindole and 2-furylmethyl bromide. These are reacted with sodium hydride and potassium carbonate to form the intermediate product, which is then reacted with thiosemicarbazide to form the final product.
特性
分子式 |
C17H15N3O3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
5-[1-(furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H15N3O3S/c1-10-15(16-18-19-17(24)23-16)13-8-11(21-2)5-6-14(13)20(10)9-12-4-3-7-22-12/h3-8H,9H2,1-2H3,(H,19,24) |
InChIキー |
JRCQLOCVWMMGJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C4=NNC(=S)O4 |
正規SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C4=NNC(=S)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)


![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)